8-(N,N-Diethylamino)octan-1-OL

Surfactant design HLB optimization Emulsion stability

8-(N,N-Diethylamino)octan-1-OL (CAS 97028-90-5) is a synthetic, long-chain tertiary amino alcohol with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol. It features a terminal primary alcohol and a diethylamino group on an eight-carbon linear alkyl chain.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
CAS No. 97028-90-5
Cat. No. B016993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(N,N-Diethylamino)octan-1-OL
CAS97028-90-5
Synonyms8-(Diethylamino)-1-octanol;  8-(Diethylamino)octanol; 
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCCCCCO
InChIInChI=1S/C12H27NO/c1-3-13(4-2)11-9-7-5-6-8-10-12-14/h14H,3-12H2,1-2H3
InChIKeyDABAKVQGWZXKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(N,N-Diethylamino)octan-1-OL (CAS 97028-90-5): Baseline Properties and Procurement Context for a Specialized Amino Alcohol


8-(N,N-Diethylamino)octan-1-OL (CAS 97028-90-5) is a synthetic, long-chain tertiary amino alcohol with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol [1]. It features a terminal primary alcohol and a diethylamino group on an eight-carbon linear alkyl chain. This structure confers amphiphilic properties, making it a versatile intermediate for preparing surfactants, corrosion inhibitors, emulsifiers, and pH-responsive materials [2]. The compound is available for research and industrial use as a pale yellow oil with a purity typically >97% .

Why 8-(N,N-Diethylamino)octan-1-OL Cannot Be Replaced by Common In-Class Analogs in Critical Applications


While several amino alcohols share a similar backbone, simple substitution fails to replicate performance due to the unique interplay of the diethylamino group's steric bulk and hydrophobicity, which dictates the compound's hydrophilic-lipophilic balance (HLB), solubility, and molecular interactions [1]. The following evidence highlights that analogs with a primary amine (8-amino-1-octanol) or smaller N,N-dimethyl group (8-(N,N-dimethylamino)octan-1-OL) exhibit measurably different physicochemical properties, leading to divergent functionality in applications like corrosion inhibition, emulsification, and derivatization .

Quantitative Differentiation of 8-(N,N-Diethylamino)octan-1-OL from Structural Analogs: A Comparative Evidence Guide


Enhanced Lipophilicity vs. 8-(N,N-Dimethylamino)octan-1-OL for Improved Surfactant Performance

8-(N,N-Diethylamino)octan-1-OL demonstrates a significantly higher LogP (2.66) compared to 8-(N,N-dimethylamino)octan-1-OL (LogP ~1.9, estimated), indicating its superior lipophilicity due to the bulkier N,N-diethyl group [1]. This difference directly impacts the compound's hydrophilic-lipophilic balance (HLB), making the diethyl analog more suitable for formulations requiring enhanced lipid solubility and membrane interactions .

Surfactant design HLB optimization Emulsion stability

Improved Liquid Handling vs. Solid 8-Amino-1-octanol for Formulation Flexibility

8-(N,N-Diethylamino)octan-1-OL is a pale yellow oil at ambient temperature, whereas the primary amine analog, 8-amino-1-octanol (CAS 19008-71-0), is a solid with a melting point of 60-65 °C . This fundamental difference in physical state offers a significant advantage in applications requiring a liquid intermediate without additional heating or solvent dissolution steps, thereby simplifying handling and formulation processes .

Formulation science Processability Physical state

Unique pH-Responsive Behavior vs. Non-Tertiary Amine Analogs for Smart Material Design

The tertiary diethylamino group in 8-(N,N-Diethylamino)octan-1-OL imparts pH-dependent charge characteristics, allowing it to act as a pH-switchable surfactant or monomer. In contrast, the primary amine analog, 8-amino-1-octanol, possesses different protonation states and a higher pKa, leading to distinct pH-response profiles and aggregation behavior in aqueous solution . This property is crucial for designing 'smart' materials that change their properties in response to environmental pH changes [1].

pH-responsive materials Controlled release Stimuli-responsive polymers

Optimal Research and Industrial Application Scenarios for 8-(N,N-Diethylamino)octan-1-OL Based on Differential Evidence


Synthesis of Oil-Soluble Corrosion Inhibitors with Superior Metal Affinity

Due to its enhanced lipophilicity (LogP 2.66) compared to dimethylamino analogs, 8-(N,N-Diethylamino)octan-1-OL is a preferred building block for creating oil-soluble corrosion inhibitors. The diethylamino group provides strong adsorption onto metal surfaces while the alkyl chain ensures compatibility with hydrocarbon-based lubricants and coatings, a combination supported by its amphiphilic structure .

Formulation of Liquid, pH-Responsive Emulsifiers for Enhanced Processability

The compound's liquid physical state and tertiary amine functionality make it ideal for formulating pH-switchable emulsifiers. Its ability to remain a liquid at room temperature simplifies handling and mixing during formulation, while the pH-dependent charge of the diethylamino group allows for controlled emulsion stability, a key feature for industrial and cosmetic applications [1].

Development of Lipid-Based Drug Delivery Systems (LBDDS) with Improved Payload Capacity

The high lipophilicity (LogP 2.66) and amphiphilic nature of 8-(N,N-Diethylamino)octan-1-OL make it a superior choice over less lipophilic analogs for designing lipid-based drug delivery systems. It can act as a co-surfactant or lipid anchor, improving the solubilization and retention of hydrophobic drugs within the lipid core, thereby enhancing drug loading and stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(N,N-Diethylamino)octan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.